
N,N-Bis(4-hydroxybutyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-hydroxybutyl)hexanamide: is a chemical compound with the molecular formula C14H29NO3 It is an amide derivative of hexanoic acid, featuring two 4-hydroxybutyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(4-hydroxybutyl)hexanamide typically involves the reaction of hexanoyl chloride with 4-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Bis(4-hydroxybutyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are primary or secondary amines.
Substitution: The major products are ethers or esters, depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: N,N-Bis(4-hydroxybutyl)hexanamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a model molecule to study amide bond formation and hydrolysis. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: this compound has potential applications in drug development. Its structure can be modified to create derivatives with pharmacological activity, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its hydroxyl groups can participate in polymerization reactions, leading to materials with specific properties.
Mécanisme D'action
The mechanism of action of N,N-Bis(4-hydroxybutyl)hexanamide depends on its specific application. In general, the compound can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent modifications. The hydroxyl and amide groups play crucial roles in these interactions, allowing the compound to bind to enzymes, receptors, or other proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
N,N-Bis(2-hydroxyethyl)hexanamide: Similar structure but with shorter hydroxyalkyl chains.
N,N-Bis(4-hydroxybutyl)octanamide: Similar structure but with a longer fatty acid chain.
N,N-Bis(4-hydroxybutyl)decanamide: Similar structure but with an even longer fatty acid chain.
Uniqueness: N,N-Bis(4-hydroxybutyl)hexanamide is unique due to its specific combination of functional groups and chain length. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The presence of two hydroxyl groups allows for multiple points of chemical modification, enhancing its utility in synthetic chemistry and material science.
Propriétés
Numéro CAS |
113505-10-5 |
|---|---|
Formule moléculaire |
C14H29NO3 |
Poids moléculaire |
259.38 g/mol |
Nom IUPAC |
N,N-bis(4-hydroxybutyl)hexanamide |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-9-14(18)15(10-5-7-12-16)11-6-8-13-17/h16-17H,2-13H2,1H3 |
Clé InChI |
MGORMQIKUFYKMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)N(CCCCO)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
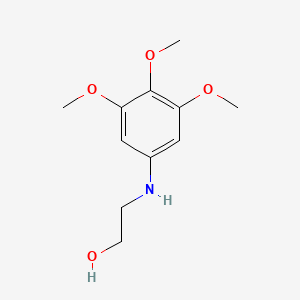
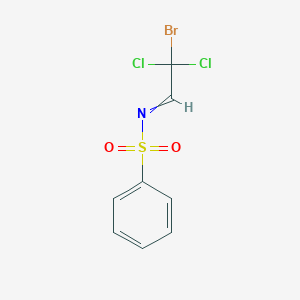
![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)

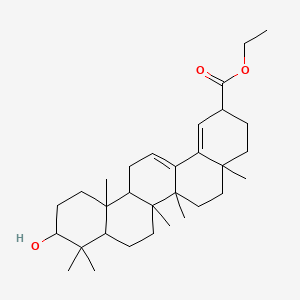
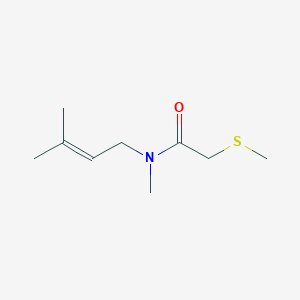
![Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate](/img/structure/B14305882.png)
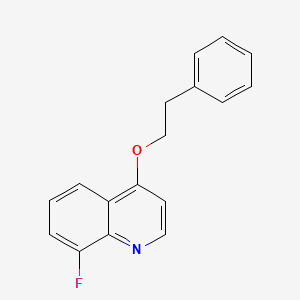

![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)

